molecular formula C16H16ClNO2 B263651 N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide

N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide

カタログ番号 B263651
分子量: 289.75 g/mol
InChIキー: MJRRKYUCTQTSAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide, commonly known as "fenofibrate," is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Fenofibrate is a potent agonist of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. Fenofibrate is widely used in clinical practice for the treatment of dyslipidemia, as well as for the prevention of cardiovascular diseases.

作用機序

Fenofibrate exerts its therapeutic effects through the activation of PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARα by fenofibrate leads to the upregulation of genes involved in fatty acid oxidation, resulting in the reduction of triglyceride levels and the increase of HDL cholesterol levels. Fenofibrate also suppresses the expression of genes involved in inflammation, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
Fenofibrate has several biochemical and physiological effects that contribute to its therapeutic potential. Fenofibrate reduces the levels of triglycerides and LDL cholesterol by increasing the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in circulating lipoproteins. Fenofibrate also increases the expression of apolipoprotein A-I, the main component of HDL cholesterol, which promotes the reverse cholesterol transport from peripheral tissues to the liver. Fenofibrate improves insulin sensitivity by reducing the levels of circulating free fatty acids, which are known to impair insulin signaling. Fenofibrate also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and adhesion molecules.

実験室実験の利点と制限

Fenofibrate has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a suitable tool for studying lipid metabolism and PPARα signaling. Fenofibrate is also readily available and affordable, which makes it accessible to researchers. However, fenofibrate has some limitations for lab experiments. It has a relatively low solubility in water, which can limit its bioavailability in cell culture and animal models. Fenofibrate also has some off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

Fenofibrate has several potential future directions for research. One area of interest is the investigation of fenofibrate's potential in the treatment of non-alcoholic fatty liver disease, a condition characterized by the accumulation of fat in the liver. Fenofibrate has been shown to reduce hepatic steatosis and inflammation in animal models of non-alcoholic fatty liver disease, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the exploration of fenofibrate's potential in the treatment of Alzheimer's disease. Fenofibrate has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, the development of novel fenofibrate analogs with improved pharmacokinetic and pharmacodynamic properties is also an area of interest for future research.

合成法

The synthesis of fenofibrate involves the condensation of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. The latter is then reacted with 2-methylpropanoic acid in the presence of a strong acid catalyst to produce fenofibrate. The overall yield of fenofibrate synthesis is around 60%.

科学的研究の応用

Fenofibrate has been extensively studied for its therapeutic potential in dyslipidemia and cardiovascular diseases. Several clinical trials have demonstrated that fenofibrate can effectively reduce the levels of triglycerides and LDL cholesterol, while increasing the levels of HDL cholesterol. Fenofibrate has also been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis. Moreover, fenofibrate has been investigated for its potential in the treatment of other diseases, such as non-alcoholic fatty liver disease, diabetic retinopathy, and Alzheimer's disease.

特性

分子式

C16H16ClNO2

分子量

289.75 g/mol

IUPAC名

N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide

InChI

InChI=1S/C16H16ClNO2/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19)

InChIキー

MJRRKYUCTQTSAN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

正規SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。